molecular formula C3H7I B154848 2-Iodopropane-d7 CAS No. 101927-33-7

2-Iodopropane-d7

Cat. No. B154848
M. Wt: 177.03 g/mol
InChI Key: FMKOJHQHASLBPH-YYWVXINBSA-N
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Description

2-Iodopropane-d7 is a variant of 2-iodopropane where all the hydrogen atoms are substituted by deuterium . It’s used in the preparation of deuterium-labeled prenyldiphosphate and prenylcysteine derivatives .


Synthesis Analysis

The synthesis of 2-Iodopropane-d7 has been reported from 2-propanol-d8 .


Molecular Structure Analysis

The molecular formula of 2-Iodopropane-d7 is C3D7I . The 2-Iodopropane-d7 molecule contains a total of 10 bonds. There are 3 non-H bonds .


Physical And Chemical Properties Analysis

2-Iodopropane-d7 is a liquid with a density of 1.774 g/mL at 25 °C . It has a refractive index of n20/D 1.4925 (lit.) and a boiling point of 88-90 °C .

Scientific Research Applications

Synthesis of Deuterium Labeled Compounds

  • Summary of Application: 2-Iodopropane-d7 is used in the synthesis of deuterium-labeled compounds . These compounds are often used in various scientific studies to track the reaction pathway.
  • Methods of Application: The specific method of synthesis can vary depending on the desired compound. Generally, 2-Iodopropane-d7 is reacted with the appropriate reagent under controlled conditions to incorporate the deuterium atom into the desired compound .
  • Results or Outcomes: The outcome of these reactions is the production of deuterium-labeled compounds. The specific results, including any quantitative data or statistical analyses, would depend on the exact nature of the experiment .

Preparation of Prenyldiphosphate and Prenylcysteine Derivatives

  • Summary of Application: 2-Iodopropane-d7 may be used in the preparation of deuterium-labeled prenyldiphosphate and prenylcysteine derivatives . These derivatives can be used in studies investigating lipid metabolism and protein prenylation.
  • Methods of Application: The preparation of these derivatives involves reacting 2-Iodopropane-d7 with the appropriate reagents. The exact procedure can vary depending on the specific derivative being synthesized .
  • Results or Outcomes: The result of these reactions is the production of deuterium-labeled prenyldiphosphate and prenylcysteine derivatives. The specific results, including any quantitative data or statistical analyses, would depend on the exact nature of the experiment .

Preparation of 1-(Isopentylsulfonyl)benzene-d7

  • Summary of Application: 2-Iodopropane-d7 can be used in the preparation of deuterium labeled 1-(isopentylsulfonyl)benzene-d7 . This compound can be used in various chemical reactions as a building block.
  • Methods of Application: The preparation of this derivative involves reacting 2-Iodopropane-d7 with the appropriate reagents. The exact procedure can vary depending on the specific derivative being synthesized .
  • Results or Outcomes: The result of these reactions is the production of deuterium-labeled 1-(isopentylsulfonyl)benzene-d7. The specific results, including any quantitative data or statistical analyses, would depend on the exact nature of the experiment .

Safety And Hazards

2-Iodopropane-d7 is classified as a flammable liquid and vapor, and it’s harmful if swallowed . It’s recommended to use personal protective equipment, avoid breathing vapors, mist, or gas, and ensure adequate ventilation .

Future Directions

2-Iodopropane-d7 serves as a reference material in gas chromatography/mass spectrometry (GC/MS) and a reagent in organic synthesis . Its future directions could involve further exploration in these areas.

properties

IUPAC Name

1,1,1,2,3,3,3-heptadeuterio-2-iodopropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7I/c1-3(2)4/h3H,1-2H3/i1D3,2D3,3D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMKOJHQHASLBPH-YYWVXINBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30575630
Record name 2-Iodo(~2~H_7_)propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30575630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Iodopropane-d7

CAS RN

101927-33-7
Record name 2-Iodo(~2~H_7_)propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30575630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 101927-33-7
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Iodopropane-d7
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2-Iodopropane-d7
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2-Iodopropane-d7
Reactant of Route 4
2-Iodopropane-d7
Reactant of Route 5
2-Iodopropane-d7
Reactant of Route 6
2-Iodopropane-d7

Citations

For This Compound
1
Citations
LW Erickson - 2017 - search.proquest.com
In recent years, the Jarvo lab has developed the field of stereospecific nickel-catalyzed cross-coupling reactions of benzylic electrophiles. This chemistry allows for straightforward …
Number of citations: 2 search.proquest.com

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